molecular formula C13H12FN B594000 4-Fluoro-3'-methylbiphenyl-3-amine CAS No. 1225523-99-8

4-Fluoro-3'-methylbiphenyl-3-amine

Cat. No. B594000
M. Wt: 201.244
InChI Key: DROWKNSBZYTAHW-UHFFFAOYSA-N
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Description

“4-Fluoro-3’-methylbiphenyl-3-amine” is a chemical compound with the CAS number 1225523-99-8 . It is used in various applications, including as a building block in organic synthesis .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with various reagents. For instance, the synthesis of FMBA involves the reaction between 4-bromo-4’-methylbiphenyl-3-amine and potassium fluoride in the presence of tert-butylamine as a base.


Molecular Structure Analysis

The molecular formula of “4-Fluoro-3’-methylbiphenyl-3-amine” is C13H12FN . The compound consists of a biphenyl group with a fluorine atom and a methyl group attached to different carbon atoms in the ring structure .

Scientific Research Applications

Carcinogenic Evaluation

Studies have investigated the carcinogenic potential of related compounds. For example, research on "3:2′-dimethyl-4-aminobiphenyl hydrochloride" in rats suggested its unsuitability as a carcinogenic agent, with suggestions for future experiments to utilize the free amine form, potentially with radioactive tagging to identify carcinogenic metabolites (Higgins et al., 1968).

Neurochemistry Applications

Compounds such as "4-[18F]Fluoro-L-m-Tyrosine" have been synthesized as analogs for biochemical probes, particularly for studying striatal dopaminergic function using positron emission tomography. This compound demonstrates selective decarboxylation in the striatum, forming specific metabolites and revealing its potential for probing central dopaminergic mechanisms (Melega et al., 1989).

Metabolism and Pharmacokinetics

Research on the metabolism and pharmacokinetics of selective androgen receptor modulators in rats, such as "S-1 [3-(4-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-propanamide]," has provided insights into the molecular properties and metabolic profiles of these compounds. This work aids in understanding the ideal pharmacokinetic characteristics for preclinical studies (Wu et al., 2006).

Safety And Hazards

The safety data sheet for similar compounds indicates that they can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with appropriate safety measures, including wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

2-fluoro-5-(3-methylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN/c1-9-3-2-4-10(7-9)11-5-6-12(14)13(15)8-11/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DROWKNSBZYTAHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3'-methylbiphenyl-3-amine

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